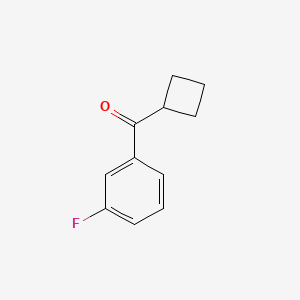
4-Methyl-4'-morpholinomethyl benzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-4'-morpholinomethyl benzophenone is a chemical compound that is part of a broader class of benzophenone derivatives. These compounds are known for their diverse range of biological activities, including antiproliferative and anti-inflammatory properties. The presence of a morpholine moiety in these compounds is significant, as it often contributes to their biological activity .
Synthesis Analysis
The synthesis of benzophenone derivatives, including those with morpholine groups, typically involves multi-step reaction sequences. For instance, novel morpholine conjugated benzophenone analogues have been synthesized from (4-hydroxy-aryl)-aryl methanones . Another example is the synthesis of a polyheterocyclic compound involving a morpholino group, which
Applications De Recherche Scientifique
Photopolymerization and Material Science
4-Methyl-4'-morpholinomethyl benzophenone is involved in the field of photopolymerization and material science. One study explored the photopolymerization kinetics of 1,6-Hexanediol Diacrylate, using 4-methylbenzophenone derivatives as photoinitiators. It was found that the structure of the diaryl ketone and their mass ratio played a crucial role in the kinetics of photopolymerization rate and monomer conversion. This highlights the importance of 4-methyl-4'-morpholinomethyl benzophenone in photopolymerization processes, with potential applications in developing materials with enhanced properties (Sun Meng-zhou, 2007).
Cancer Research and Antiproliferative Properties
In cancer research, novel benzophenone derivatives, including 4-methyl-4'-morpholinomethyl benzophenone, were synthesized and screened for cytotoxic and antitumor activity. Compounds with morpholino and thiomorpholino benzophenone structures exhibited potent cytotoxic activity against various cancer cell lines. These findings suggest the potential of 4-methyl-4'-morpholinomethyl benzophenone derivatives in the development of new therapeutic agents for cancer treatment (E. Kumazawa et al., 1997).
Photoinitiator Migration and Food Safety
The migration behaviors of photoinitiators, including 4-methyl-4'-morpholinomethyl benzophenone, from packaging materials into food simulants were quantified to assess food safety. The study showed that heating methods, such as microwave and conventional heating, could accelerate the migration rate of photoinitiators into food, with implications for food safety and packaging material design (Shuilin Ji et al., 2019).
Safety and Hazards
Mécanisme D'action
Target of Action
This compound is a derivative of benzophenone, which has been studied for its antitumor activity . .
Mode of Action
Benzophenone derivatives have been shown to exhibit antitumor activity . The exact mechanism by which this compound interacts with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Benzophenone derivatives have been associated with antitumor activity, suggesting that they may interact with pathways related to cell proliferation and apoptosis
Result of Action
Benzophenone derivatives have been associated with antitumor activity This suggests that the compound may have potential effects on cell proliferation and apoptosis
Propriétés
IUPAC Name |
(4-methylphenyl)-[4-(morpholin-4-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-15-2-6-17(7-3-15)19(21)18-8-4-16(5-9-18)14-20-10-12-22-13-11-20/h2-9H,10-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEPLCFQVKQDBCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10642617 |
Source


|
| Record name | (4-Methylphenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10642617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-4'-morpholinomethyl benzophenone | |
CAS RN |
898769-66-9 |
Source


|
| Record name | (4-Methylphenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10642617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














